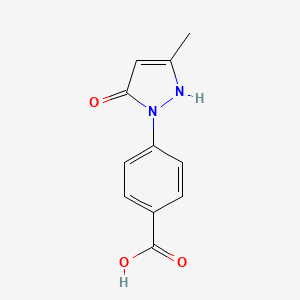
3-(4-fluorobenzyl)-6-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-fluorobenzyl)-6-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione, also known as FPBPP, is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FPBPP belongs to the class of pyrimidine derivatives and has been found to possess a wide range of pharmacological properties.
Wirkmechanismus
The exact mechanism of action of 3-(4-fluorobenzyl)-6-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. 3-(4-fluorobenzyl)-6-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione has been shown to inhibit the activity of the mitogen-activated protein kinase (MAPK) pathway, which is involved in the regulation of cell growth and differentiation. 3-(4-fluorobenzyl)-6-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione has also been found to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
3-(4-fluorobenzyl)-6-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione has been shown to have a wide range of biochemical and physiological effects in the body. It has been found to inhibit the release of pro-inflammatory cytokines, reduce the expression of COX-2, and modulate the activity of various signaling pathways. 3-(4-fluorobenzyl)-6-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione has also been shown to reduce tumor growth, alleviate anxiety and depression-like behaviors, and improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(4-fluorobenzyl)-6-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione in lab experiments is its wide range of pharmacological properties. 3-(4-fluorobenzyl)-6-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione has been shown to possess anti-inflammatory, anti-tumor, anti-anxiety, and antidepressant properties, making it a versatile compound for studying various diseases. However, one of the limitations of using 3-(4-fluorobenzyl)-6-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione in lab experiments is its potential toxicity. Further studies are needed to determine the safety and toxicity of 3-(4-fluorobenzyl)-6-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione in vivo.
Zukünftige Richtungen
There are several future directions for the study of 3-(4-fluorobenzyl)-6-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione. One area of research is the development of 3-(4-fluorobenzyl)-6-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione as a potential therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders. Another area of research is the optimization of the synthesis method to improve the yield and purity of 3-(4-fluorobenzyl)-6-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione. Additionally, further studies are needed to determine the safety and toxicity of 3-(4-fluorobenzyl)-6-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione in vivo and to investigate its pharmacokinetic properties.
Synthesemethoden
The synthesis of 3-(4-fluorobenzyl)-6-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione involves a multi-step process that starts with the reaction of 4-fluorobenzylamine with ethyl acetoacetate in the presence of sodium ethoxide to form 4-fluorobenzyl ethyl acetoacetate. This intermediate compound is then reacted with 4-phenylpiperazine in the presence of potassium carbonate to form 3-(4-fluorobenzyl)-6-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione. The synthesis of 3-(4-fluorobenzyl)-6-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione has been optimized to yield a high purity product with good yield.
Wissenschaftliche Forschungsanwendungen
3-(4-fluorobenzyl)-6-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione has been extensively studied for its potential therapeutic applications in various diseases. It has been found to possess anti-inflammatory, anti-tumor, anti-anxiety, and antidepressant properties. 3-(4-fluorobenzyl)-6-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione has been shown to inhibit the release of pro-inflammatory cytokines and reduce the expression of cyclooxygenase-2 (COX-2) in vitro. In animal models, 3-(4-fluorobenzyl)-6-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione has been found to inhibit tumor growth and reduce anxiety and depression-like behaviors. 3-(4-fluorobenzyl)-6-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione has also been studied for its potential use in the treatment of neuropathic pain and Alzheimer's disease.
Eigenschaften
IUPAC Name |
3-[(4-fluorophenyl)methyl]-6-(4-phenylpiperazin-1-yl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O2/c22-17-8-6-16(7-9-17)15-26-20(27)14-19(23-21(26)28)25-12-10-24(11-13-25)18-4-2-1-3-5-18/h1-9,14H,10-13,15H2,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFBKSTHYXFFMKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=CC(=O)N(C(=O)N3)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorobenzyl)-6-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(2H-Tetrazol-5-yl)propyl]aniline](/img/structure/B2460700.png)

![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide](/img/structure/B2460702.png)
![2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-[4-(piperidin-1-yl)phenyl]acetamide](/img/structure/B2460703.png)
![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]bicyclo[6.1.0]nonane-9-carboxamide;hydrochloride](/img/structure/B2460704.png)
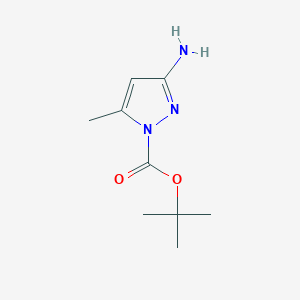
![3-chloro-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2-methylpropyl)-5-(trifluoromethyl)-2-pyridinamine](/img/structure/B2460707.png)
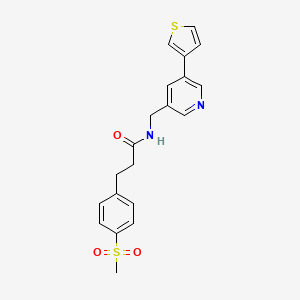
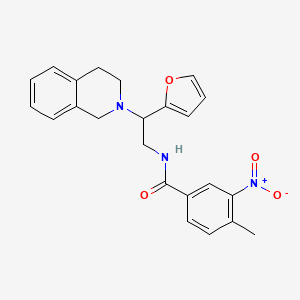
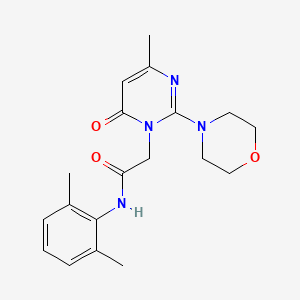
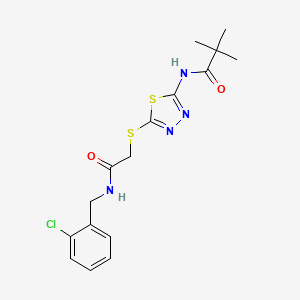
![N-(2-ethoxyphenyl)-2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2460715.png)
![2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-phenoxypyrimidine](/img/structure/B2460722.png)
